Azapetine

Description

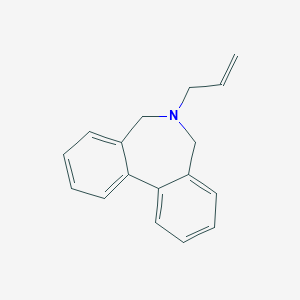

Structure

3D Structure

Propriétés

IUPAC Name |

6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-2-11-18-12-14-7-3-5-9-16(14)17-10-6-4-8-15(17)13-18/h2-10H,1,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGHGTMKALXFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130-83-6 (phosphate[1:1]), 65-15-6 (hydrochloride) | |

| Record name | Azapetine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50163250 | |

| Record name | Azapetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146-36-1 | |

| Record name | 6,7-Dihydro-6-(2-propen-1-yl)-5H-dibenz[c,e]azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azapetine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azapetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13727 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azapetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZAPETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TTR0UA2KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Azapetine: A Technical Deep-Dive into its Mechanism of Action as an Alpha-Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azapetine is a synthetic compound recognized for its vasodilatory properties, primarily attributed to its mechanism of action as an alpha-adrenergic receptor antagonist. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its interaction with adrenergic receptors, the subsequent impact on intracellular signaling pathways, and its physiological effects. This document synthesizes available data to present a detailed understanding of this compound's mode of action, supported by experimental methodologies and visual representations of its signaling cascades.

Core Mechanism of Action: Alpha-Adrenergic Receptor Antagonism

This compound functions as a competitive antagonist at alpha-adrenergic receptors (α-adrenoceptors). By binding to these receptors, it prevents the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, from exerting their physiological effects. This blockade is the cornerstone of this compound's vasodilatory action. The antagonism of α-adrenoceptors on vascular smooth muscle leads to a reduction in vasomotor tone, resulting in peripheral vasodilation and a subsequent decrease in blood pressure.

While historically classified as a non-selective alpha-blocker, detailed subtype selectivity data is not extensively available in recent literature. Early pharmacological studies suggest that this compound interacts with both α1 and α2-adrenergic receptors.

Interaction with Adrenergic Receptor Subtypes

The adrenergic receptor family is comprised of two main classes, α and β, each with multiple subtypes. This compound's primary targets are the α-adrenergic receptors.

-

Alpha-1 (α1) Adrenergic Receptors: Located postsynaptically on the smooth muscle of blood vessels, the prostate, and other tissues. Activation of α1-receptors by catecholamines typically leads to vasoconstriction. This compound's antagonism of these receptors directly counteracts this effect, leading to vasodilation.

-

Alpha-2 (α2) Adrenergic Receptors: Found both presynaptically on sympathetic nerve terminals and postsynaptically in various tissues. Presynaptic α2-receptors act as a negative feedback mechanism, inhibiting further release of norepinephrine. Postsynaptic α2-receptors can mediate vasoconstriction. This compound's interaction with α2-receptors contributes to its overall pharmacological profile, although the precise contribution of presynaptic versus postsynaptic α2-blockade to its vasodilatory effect is less well-defined.

Due to the limited availability of recent, specific binding affinity and functional potency data for this compound across the full panel of α1 (α1A, α1B, α1D) and α2 (α2A, α2B, α2C) adrenoceptor subtypes, a comprehensive quantitative comparison is not feasible at this time. Early studies utilized radiolabeled derivatives such as [3H]dihydrothis compound to probe α-adrenoceptor binding sites, indicating its utility as a research tool in this area.

Intracellular Signaling Pathways

The antagonism of alpha-adrenergic receptors by this compound disrupts the downstream signaling cascades normally initiated by norepinephrine and epinephrine.

Alpha-1 Adrenergic Receptor Signaling Blockade

Alpha-1 adrenergic receptors are Gq-protein coupled receptors. Upon activation by catecholamines, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3-gated calcium channels, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). The rise in intracellular Ca²⁺ is a primary trigger for smooth muscle contraction.

By blocking the α1-receptor, this compound prevents this entire cascade, leading to a decrease in intracellular Ca²⁺ levels and subsequent smooth muscle relaxation and vasodilation.

Alpha-2 Adrenergic Receptor Signaling Blockade

Presynaptic α2-adrenergic receptors are coupled to Gi-proteins. When activated by norepinephrine in the synaptic cleft, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of proteins involved in neurotransmitter vesicle fusion and release. This results in a decrease in further norepinephrine release.

By blocking these presynaptic α2-receptors, this compound can potentially increase the release of norepinephrine from sympathetic nerve terminals. This effect might counteract its postsynaptic α1-blocking action to some extent. The net effect on blood pressure will depend on the relative potency of this compound at α1 versus α2 receptors and the prevailing sympathetic tone.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are based on standard pharmacological assays for adrenergic receptor antagonists.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of this compound for different adrenergic receptor subtypes.

-

Objective: To quantify the affinity of this compound for α1 and α2-adrenergic receptor subtypes.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing specific human α-adrenergic receptor subtypes (e.g., CHO or HEK293 cells).

-

Competition Binding: A fixed concentration of a subtype-selective radioligand (e.g., [³H]-prazosin for α1-receptors, [³H]-yohimbine or [³H]-rauwolscine for α2-receptors) is incubated with the membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (e.g., Schild Analysis)

Functional assays measure the ability of this compound to antagonize the physiological response to an agonist, such as norepinephrine-induced smooth muscle contraction.

-

Objective: To determine the functional antagonist potency (pA2) of this compound.

-

Methodology:

-

Tissue Preparation: Isolated tissue preparations containing the target receptor, such as rat aorta or vas deferens, are mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated.

-

Concentration-Response Curves: Cumulative concentration-response curves to an α-adrenergic agonist (e.g., norepinephrine) are generated in the absence and presence of increasing, fixed concentrations of this compound.

-

Measurement: The contractile response of the tissue is measured isometrically.

-

Data Analysis: The concentration-response curves for the agonist are plotted, and the rightward shift of the curves in the presence of this compound is quantified. A Schild plot is constructed by plotting the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response. A slope of 1 in the Schild plot is indicative of competitive antagonism.

-

In Vivo Pharmacological Effects

The primary in vivo effect of this compound is a reduction in peripheral vascular resistance, leading to a decrease in blood pressure.

Cardiovascular Effects

-

Blood Pressure: Administration of this compound typically causes a dose-dependent decrease in both systolic and diastolic blood pressure.

-

Heart Rate: A reflex tachycardia may be observed as a compensatory response to the drop in blood pressure. However, if this compound has significant presynaptic α2-blocking effects, the resulting increase in norepinephrine release could also contribute to an increased heart rate.

Table of Expected In Vivo Cardiovascular Effects of this compound

| Parameter | Expected Effect | Primary Mechanism |

| Mean Arterial Pressure | Decrease | α1-adrenergic blockade leading to vasodilation. |

| Peripheral Vascular Resistance | Decrease | α1-adrenergic blockade leading to vasodilation. |

| Heart Rate | Increase (reflex) | Baroreceptor reflex in response to decreased blood pressure. |

| Cardiac Output | Variable | May increase due to reflex tachycardia and decreased afterload. |

Conclusion

This compound exerts its vasodilatory effects primarily through the competitive antagonism of alpha-adrenergic receptors. Its blockade of postsynaptic α1-receptors on vascular smooth muscle is the principal mechanism underlying its hypotensive action. The interaction of this compound with α2-adrenergic receptors may modulate its overall pharmacological profile. A more detailed characterization of its binding affinities and functional potencies at the various α-adrenoceptor subtypes would provide a more nuanced understanding of its mechanism of action and potential for therapeutic applications. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other alpha-adrenergic antagonists.

Azapetine pharmacological profile

An In-depth Technical Guide on the Pharmacological Profile of Azapetine

Executive Summary

This compound is a vasodilator agent historically used in the management of peripheral vascular diseases.[1][2] Chemically, it is a dibenzazepine (B1670418) derivative.[1] Its primary mechanism of action is understood to be the antagonism of alpha-adrenergic receptors, which classifies it as a sympatholytic drug.[2] This antagonism leads to the relaxation of vascular smooth muscle, resulting in increased peripheral blood flow. Despite its historical clinical use, a review of the available scientific literature reveals a significant lack of modern, detailed pharmacological data. Quantitative metrics for receptor binding affinity, selectivity, and a comprehensive pharmacokinetic profile are not well-documented. This guide synthesizes the available information on this compound, outlines its established mechanism within the context of alpha-adrenergic pharmacology, and provides representative experimental methodologies and signaling pathway diagrams based on its classification.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the benzazepine class of molecules.[3] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine | [3] |

| Synonyms | Ilidar, Azapeptine, 6-Allyl-6,7-dihydro-5H-dibenz(c,e)azepine | [3] |

| Molecular Formula | C₁₇H₁₇N | [3][4] |

| Molecular Weight | 235.33 g/mol | [3][4] |

| CAS Number | 146-36-1 | [3][4] |

Pharmacological Profile

Mechanism of Action

This compound exerts its therapeutic effect through the blockade of alpha-adrenergic receptors (α-adrenoceptors).[1][2] These receptors are a critical part of the sympathetic nervous system and are endogenously activated by catecholamines such as norepinephrine (B1679862) and epinephrine.

-

Alpha-1 (α₁) Adrenoceptors: Primarily located on the postsynaptic membrane of vascular smooth muscle cells. Their activation by catecholamines initiates a signaling cascade via the Gq protein, leading to increased intracellular calcium and subsequent vasoconstriction.[5] Blockade of α₁-receptors by an antagonist like this compound prevents this cascade, resulting in smooth muscle relaxation and vasodilation.[5]

-

Alpha-2 (α₂) Adrenoceptors: Located on presynaptic nerve terminals, their activation inhibits further release of norepinephrine, acting as a negative feedback mechanism.[6] They are also found on some vascular smooth muscle.[7]

The specific binding affinity and selectivity of this compound for α₁ versus α₂ receptor subtypes are not well-defined in the available literature. However, its pronounced vasodilator effect strongly suggests a significant interaction at α₁-adrenoceptors on vascular smooth muscle.

Pharmacodynamics

The principal pharmacodynamic outcome of this compound administration is peripheral vasodilation.[4] This is a direct consequence of its alpha-adrenergic blockade, which reduces the tonic control of the sympathetic nervous system on blood vessel diameter. The resulting decrease in peripheral vascular resistance leads to an increase in blood flow to tissues, particularly in the extremities. Clinical studies from the 1950s documented the utility of this compound in treating conditions characterized by peripheral vasospasm and ischemia, such as certain peripheral arterial diseases.[1][2]

Pharmacokinetics (ADME)

A comprehensive pharmacokinetic profile for this compound, detailing its Absorption, Distribution, Metabolism, and Excretion (ADME), is not available in the modern scientific literature. As an older pharmaceutical agent, it has not been subjected to the rigorous ADME studies that are standard in contemporary drug development. Such studies in animal models and humans would be required to determine key parameters like bioavailability, volume of distribution, metabolic pathways, and clearance rates.[8]

Quantitative Pharmacological Data

A thorough literature search did not yield specific quantitative data on the binding affinities (e.g., Kᵢ or IC₅₀ values) of this compound for α₁ and α₂-adrenoceptor subtypes. This information is essential for precisely defining the drug's potency and receptor selectivity profile.

| Parameter | Receptor Subtype | Value | Reference(s) |

| Binding Affinity (Kᵢ) | α₁-Adrenoceptor | Data Not Available | |

| α₂-Adrenoceptor | Data Not Available | ||

| Functional Potency (IC₅₀/EC₅₀) | α₁-Adrenoceptor | Data Not Available | |

| α₂-Adrenoceptor | Data Not Available |

Experimental Protocols

Specific experimental protocols detailing the evaluation of this compound are scarce. The following section provides a representative, detailed methodology for assessing the vasodilator properties of an alpha-adrenoceptor antagonist using a standard in vitro pharmacological preparation.

Protocol: Assessment of Vasodilator Activity in Isolated Rat Aorta

Objective: To characterize the concentration-dependent vasodilator effect of an α-adrenoceptor antagonist (e.g., this compound) on arterial tissue pre-contracted with an α₁-agonist.

Materials & Reagents:

-

Thoracic aorta from a male Wistar or Sprague-Dawley rat.

-

Krebs-Henseleit Buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).

-

Phenylephrine (B352888) (α₁-adrenoceptor agonist).

-

Test Compound (this compound).

-

Isolated organ bath system equipped with isometric force transducers.

-

Carbogen (B8564812) gas (95% O₂ / 5% CO₂).

-

Data acquisition software.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat according to approved institutional guidelines.

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

-

Dissect away adherent connective and adipose tissue.

-

Cut the aorta into rings of 3-4 mm in length.

-

-

Mounting and Equilibration:

-

Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit buffer.

-

Maintain the bath temperature at 37°C and continuously bubble with carbogen gas.

-

Apply a resting tension of 1.5 grams to each ring and allow the tissue to equilibrate for 60-90 minutes. Replace the buffer every 15-20 minutes.

-

-

Viability and Contractility Check:

-

After equilibration, contract the rings by adding a high concentration of phenylephrine (e.g., 1 µM) to the bath to ensure tissue viability and establish a maximum contraction reference.

-

Wash the tissues repeatedly with fresh buffer until the tension returns to the baseline.

-

-

Vasodilation Assay:

-

Induce a stable, submaximal contraction in the aortic rings using a specific concentration of phenylephrine (typically the EC₇₀-EC₈₀, e.g., 0.1-0.3 µM).

-

Once the contraction plateau is reached, add the test compound (this compound) to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

-

Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the percentage of relaxation against the logarithm of the antagonist concentration to generate a concentration-response curve.

-

Calculate the EC₅₀ value (the concentration of antagonist that produces 50% of the maximal relaxation) using non-linear regression analysis.

-

Visualizations

Signaling Pathway of Alpha-1 Adrenoceptor Antagonism

The following diagram illustrates the established intracellular signaling pathway initiated by α₁-adrenoceptor activation and its inhibition by an antagonist such as this compound, leading to vasodilation.

References

- 1. Pharmacokinetics [rsc.a-star.edu.sg]

- 2. mdpi.com [mdpi.com]

- 3. fda.gov [fda.gov]

- 4. Selectivity of alpha 1 and alpha 2 adrenergic agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotechfarm.co.il [biotechfarm.co.il]

The Synthesis of Azapetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azapetine, chemically known as 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine, is a vasodilator agent. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, based on established chemical principles and published synthetic strategies for related dibenz[c,e]azepine derivatives. The synthesis involves the construction of the core tricyclic dibenz[c,e]azepine ring system, followed by the introduction of the characteristic allyl group. This document details the proposed reaction steps, intermediary compounds, and necessary reagents. Quantitative data, where available from analogous syntheses, is summarized, and a logical workflow for the synthesis is presented visually using a Graphviz diagram.

Introduction

This compound is a member of the dibenz[c,e]azepine class of compounds, which are characterized by a seven-membered azepine ring fused to two benzene (B151609) rings. The pharmacological activity of this compound as a vasodilator has prompted interest in its chemical synthesis. This guide outlines a rational and efficient synthetic route to this compound, proceeding through the key intermediate 6,7-dihydro-5H-dibenz[c,e]azepine.

Proposed this compound Synthesis Pathway

The synthesis of this compound can be conceptually divided into two main stages:

-

Construction of the 6,7-dihydro-5H-dibenz[c,e]azepine core: This involves the formation of the tricyclic ring system.

-

N-Alkylation: The introduction of the allyl group onto the nitrogen atom of the dibenz[c,e]azepine core.

A plausible and efficient method for the construction of the dibenz[c,e]azepine core involves a Suzuki-Miyaura coupling followed by intramolecular cyclization. The subsequent N-alkylation is a standard procedure for secondary amines.

Stage 1: Synthesis of 6,7-dihydro-5H-dibenz[c,e]azepine

This stage can be further broken down into the following key steps:

-

Step 1: Suzuki-Miyaura Coupling: The synthesis commences with the palladium-catalyzed Suzuki-Miyaura coupling of a 2-halobenzyl derivative with a 2-(alkoxycarbonyl)phenylboronic acid. For instance, 2-bromobenzyl azide (B81097) can be coupled with 2-(methoxycarbonyl)phenylboronic acid to form the biaryl intermediate, methyl 2'-(azidomethyl)-[1,1'-biphenyl]-2-carboxylate. This reaction efficiently creates the crucial biphenyl (B1667301) linkage.

-

Step 2: Reduction of the Azide and Intramolecular Lactamization: The azide group in the biaryl intermediate is then reduced to an amine. This can be achieved through a Staudinger reaction using a phosphine, such as triphenylphosphine, or via catalytic hydrogenation. The resulting amine undergoes spontaneous intramolecular cyclization with the adjacent ester group to form the lactam, 6,7-dihydro-5H-dibenz[c,e]azepin-5-one.

-

Step 3: Reduction of the Lactam: The final step in forming the core structure is the reduction of the amide functionality in the lactam to a secondary amine. This can be accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). This yields the key intermediate, 6,7-dihydro-5H-dibenz[c,e]azepine.

Stage 2: N-Alkylation to Yield this compound

The final step in the synthesis of this compound is the alkylation of the secondary amine of the 6,7-dihydro-5H-dibenz[c,e]azepine intermediate.

-

Step 4: N-Alkylation: The nitrogen atom of 6,7-dihydro-5H-dibenz[c,e]azepine is nucleophilic and can be readily alkylated.[1] The reaction with an allyl halide, such as allyl bromide, in the presence of a suitable base (e.g., potassium carbonate or triethylamine) and a polar aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide), will yield the final product, this compound (6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine).

Data Presentation

| Reaction Step | Description | Typical Reagents & Conditions | Analogous Yield (%) |

| 1 | Suzuki-Miyaura Coupling | Pd catalyst, base, solvent | 80-95 |

| 2 | Staudinger Reaction & Lactamization | PPh₃, then base | 90-99 |

| 3 | Lactam Reduction | LiAlH₄, THF | 70-90 |

| 4 | N-Alkylation | Allyl bromide, K₂CO₃, CH₃CN | 85-95 |

Experimental Protocols

Detailed experimental protocols for the synthesis of the core 6,7-dihydro-5H-dibenz[c,e]azepin-5-one have been described in the literature. The following are generalized procedures based on these reports.

Protocol 4.1: Synthesis of 6,7-dihydro-5H-dibenz[c,e]azepin-5-one (Lactam Intermediate)

-

Suzuki-Miyaura Coupling: To a solution of 2-bromobenzyl azide and 2-(methoxycarbonyl)phenylboronic acid in a suitable solvent (e.g., toluene (B28343) or dioxane), a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., aqueous Na₂CO₃) are added. The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield methyl 2'-(azidomethyl)-[1,1'-biphenyl]-2-carboxylate.

-

Staudinger Reaction and Lactamization: The biaryl azide from the previous step is dissolved in a suitable solvent (e.g., THF). Triphenylphosphine is added, and the mixture is stirred at room temperature. The reaction is monitored for the consumption of the azide. Upon completion, a base (e.g., NaOMe) is added, and the mixture is heated to effect intramolecular cyclization. The resulting lactam, 6,7-dihydro-5H-dibenz[c,e]azepin-5-one, is then isolated and purified.

Protocol 4.2: Synthesis of 6,7-dihydro-5H-dibenz[c,e]azepine

-

Lactam Reduction: A solution of 6,7-dihydro-5H-dibenz[c,e]azepin-5-one in dry THF is added dropwise to a suspension of lithium aluminum hydride in dry THF at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature or heated to reflux until the reduction is complete. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is extracted. The organic extracts are dried and concentrated to give 6,7-dihydro-5H-dibenz[c,e]azepine.

Protocol 4.3: Synthesis of this compound (6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine)

-

N-Alkylation: To a solution of 6,7-dihydro-5H-dibenz[c,e]azepine in acetonitrile, potassium carbonate and allyl bromide are added. The mixture is stirred at room temperature or heated until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the this compound synthesis pathway.

Caption: Proposed synthesis pathway for this compound.

Conclusion

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The key steps involve the construction of the dibenz[c,e]azepine core via a Suzuki-Miyaura coupling and subsequent cyclization, followed by a standard N-alkylation to introduce the allyl group. While this guide provides a robust and logical pathway, further optimization of reaction conditions would be necessary for large-scale production. This technical overview serves as a valuable resource for researchers and professionals involved in the synthesis and development of this compound and related compounds.

References

Azapetine: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azapetine is a vasodilator that has been investigated for its effects on peripheral arterial disease.[1] Chemically, it is a dibenz[c,e]azepine derivative. This document provides an in-depth overview of the chemical properties and structure of this compound, intended for a technical audience in the fields of chemical research, pharmacology, and drug development. It includes a summary of its physicochemical properties, details of its mechanism of action as an adrenergic receptor antagonist, and visualizations of its chemical structure and associated signaling pathways.

Chemical Properties and Structure

This compound, with the IUPAC name 6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine, is a synthetic compound belonging to the benzazepine class.[2][3][4] Its core structure consists of a seven-membered azepine ring fused to two benzene (B151609) rings.

Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine | [2][3][4] |

| Chemical Formula | C₁₇H₁₇N (free base) | [2][4] |

| C₁₇H₁₈ClN (hydrochloride) | [1] | |

| C₁₇H₂₀NO₄P (phosphate) | [5] | |

| Molecular Weight | 235.33 g/mol (free base) | [2][4] |

| 271.79 g/mol (hydrochloride) | [1] | |

| 333.32 g/mol (phosphate) | [5] | |

| CAS Number | 146-36-1 (free base) | [4] |

| 65-15-6 (hydrochloride) | [1] | |

| 130-83-6 (phosphate) | [6] | |

| Melting Point | Not available (free base) | |

| 137-139 °C (phosphate) | ||

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). | [7] |

| pKa | Not available | |

| SMILES | C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1 | [4] |

| InChI | InChI=1S/C17H17N/c1-2-11-18-12-14-7-3-5-9-16(14)17-10-6-4-8-15(17)13-18/h2-10H,1,11-13H2 | [4] |

| InChIKey | NYGHGTMKALXFIA-UHFFFAOYSA-N | [4] |

Chemical Structure

The chemical structure of this compound is characterized by a tricyclic system where a central seven-membered azepine ring is flanked by two benzene rings. An allyl group is attached to the nitrogen atom of the azepine ring.

Caption: 2D chemical structure of this compound.

Experimental Protocols

Synthesis of the Dibenz[c,e]azepine Core

Determination of pKa

The acid-base dissociation constant (pKa) is a critical parameter for understanding the ionization state of a drug at physiological pH. Several analytical methods can be employed for pKa determination.

-

Potentiometric Titration: This is a common and accurate method for determining the pKa of water-soluble compounds. It involves titrating a solution of the compound with a standard acid or base and monitoring the pH change. For poorly water-soluble substances, the use of co-solvents may be necessary.

-

UV-Visible Spectroscopy: This method is suitable for compounds containing a chromophore near the ionization site, where the dissociated and non-dissociated forms exhibit different UV-visible spectra.[10]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The retention time of an ionizable compound in RP-HPLC is dependent on the pH of the mobile phase. By measuring the capacity factor over a range of pH values, a sigmoidal curve is obtained, and the inflection point corresponds to the pKa.[11]

Caption: Workflow for pKa determination using RP-HPLC.

Mechanism of Action and Signaling Pathways

This compound functions as an antagonist at both α₁ and α₂-adrenergic receptors.[1] This dual antagonism is the basis for its vasodilatory effects.

α₁-Adrenergic Receptor Antagonism

α₁-Adrenergic receptors are Gq protein-coupled receptors.[12] Their activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[12] This cascade ultimately leads to smooth muscle contraction and vasoconstriction.

By blocking the α₁-adrenergic receptor, this compound prevents this signaling cascade, leading to the relaxation of vascular smooth muscle and vasodilation.

α₂-Adrenergic Receptor Antagonism

α₂-Adrenergic receptors are Gi protein-coupled receptors.[13] They are often located presynaptically on noradrenergic neurons and act as autoreceptors, inhibiting the further release of norepinephrine in a negative feedback loop.[13] Activation of α₂-receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

This compound's antagonism at presynaptic α₂-receptors blocks this negative feedback, potentially leading to an increased release of norepinephrine from nerve terminals. However, its primary vasodilatory effect is attributed to the blockade of postsynaptic α₁-receptors in vascular smooth muscle.

References

- 1. medkoo.com [medkoo.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C17H17N | CID 8966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. This compound Phosphate | C17H20NO4P | CID 67409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 11. Determination of the dissociation constants (pKa) of basic acetylcholinesterase inhibitors by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 13. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

The Discovery and Early Development of Azapetine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapetine, chemically known as 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine, is a vasodilator that was introduced in the mid-20th century for the treatment of peripheral vascular diseases.[1] Marketed under the trade name Ilidar, its development marked an important step in the exploration of adrenergic blocking agents. This technical guide provides an in-depth look at the history, synthesis, and foundational pharmacological studies of this compound, tailored for professionals in the field of drug discovery and development.

History and Discovery

This compound was developed by Hoffmann-La Roche in the early 1950s. The research leading to its discovery was part of a broader exploration of dibenzazepine (B1670418) derivatives and their potential therapeutic applications. The initial synthesis and pharmacological characterization were pivotal in understanding the structure-activity relationships of this class of compounds as adrenergic antagonists.

Chemical Synthesis

The synthesis of this compound involves the N-alkylation of the core structure, 6,7-dihydro-5H-dibenz[c,e]azepine. While various methods for the synthesis of the dibenz[c,e]azepine core have been developed over the years, the final step to produce this compound is the introduction of an allyl group onto the nitrogen atom of the azepine ring.[2]

Synthesis of the Core Structure: 6,7-dihydro-5H-dibenz[c,e]azepine

Modern synthetic strategies for the dibenz[c,e]azepine core often involve intramolecular cyclization reactions. One such approach utilizes a Suzuki-Miyaura coupling followed by a Staudinger reaction and lactam formation.[3]

Final Synthetic Step: N-allylation to form this compound

The secondary amine of the 6,7-dihydro-5H-dibenz[c,e]azepine is readily functionalized through standard N-alkylation procedures.[2] The synthesis of this compound is achieved by reacting the core structure with an allyl halide, such as allyl bromide, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Experimental Protocol: Synthesis of this compound (Illustrative)

-

Step 1: Dissolution. 6,7-dihydro-5H-dibenz[c,e]azepine is dissolved in a suitable inert solvent, such as acetone (B3395972) or acetonitrile.

-

Step 2: Addition of Base. A mild inorganic base, for example, potassium carbonate, is added to the solution to act as an acid scavenger.

-

Step 3: Addition of Alkylating Agent. Allyl bromide is added dropwise to the reaction mixture at room temperature.

-

Step 4: Reaction. The mixture is stirred at room temperature or gently heated to reflux for several hours to ensure the completion of the reaction.

-

Step 5: Work-up. Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting residue is taken up in an organic solvent like dichloromethane (B109758) and washed with water to remove any remaining water-soluble impurities.

-

Step 6: Purification. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to yield pure 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine (this compound).

Note: This is a generalized protocol. Specific reaction conditions may vary.

Pharmacological Profile

This compound is classified as a sympatholytic and an alpha-adrenergic receptor antagonist.[4] Its primary pharmacological action is to block the effects of epinephrine (B1671497) and norepinephrine (B1679862) at alpha-adrenergic receptors, leading to vasodilation.

Mechanism of Action

This compound acts as a non-selective antagonist at both α1- and α2-adrenergic receptors.[5][6] Blockade of α1-adrenergic receptors on vascular smooth muscle leads to relaxation and vasodilation, thereby decreasing peripheral resistance and lowering blood pressure.[7] The antagonism of presynaptic α2-adrenergic receptors can, in theory, lead to an increase in norepinephrine release, which could counteract the vasodilatory effect to some extent.[7]

Signaling Pathway of this compound-Induced Vasodilation

Caption: Signaling pathway of this compound's vasodilatory action.

Quantitative Pharmacological Data

While extensive modern quantitative binding data for this compound is scarce in readily available literature, early pharmacological studies established its potency as an adrenergic antagonist. The following table summarizes the qualitative and semi-quantitative findings from these foundational studies.

| Parameter | Species | Tissue/Preparation | Effect | Reference |

| Adrenergic Blockade | Dog | Skeletal Muscle | Vasodilation in response to sympathetic nerve stimulation | [8] |

| Sympatholytic Activity | Various | In vivo models | Inhibition of pressor responses to epinephrine and norepinephrine | N/A |

| Vasodilator Effect | Human | Peripheral Arterial Disease | Clinical improvement in blood flow | [1] |

Early Experimental Protocols

The initial pharmacological characterization of this compound involved a series of in vivo and in vitro experiments to determine its mechanism of action and therapeutic potential.

In Vivo Assessment of Vasodilator Activity in Dogs

One of the key early studies investigated the nature of vasodilator and vasoconstrictor receptors in the skeletal muscle of dogs.[8]

Experimental Protocol:

-

Animal Model: Anesthetized dogs.

-

Preparation: The femoral artery was cannulated for the administration of drugs and measurement of blood flow to the hindlimb skeletal muscle.

-

Intervention: Sympathetic nerve chains were stimulated to induce vasoconstriction. This compound was then administered intra-arterially to observe its effect on the sympathetically-induced vasoconstriction.

-

Measurements: Blood flow was measured using a rotameter. Blood pressure was monitored to assess systemic effects.

-

Outcome: this compound was shown to block the vasoconstrictor effects of sympathetic nerve stimulation, leading to vasodilation in the skeletal muscle vascular bed.

Experimental Workflow for In Vivo Vasodilator Assessment

Caption: Workflow for in vivo assessment of this compound's vasodilator activity.

Conclusion

This compound represents an early success in the development of adrenergic antagonists for cardiovascular diseases. Its discovery and characterization provided valuable insights into the role of the sympathetic nervous system in regulating vascular tone. While it has been largely superseded by more selective and potent agents, the foundational research on this compound laid the groundwork for the development of modern alpha-blockers. This technical guide has provided a comprehensive overview of the historical and scientific data related to this compound, offering a valuable resource for researchers and professionals in the pharmaceutical sciences.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 6,7-Dihydro-5H-dibenz[c,e]azepine|Research Chemical [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Alpha blocker - Wikipedia [en.wikipedia.org]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 8. Nature of the vasodilator and vasoconstrictor receptors in skeletal muscle of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Azapetine: A Technical Guide to a Benzazepine Vasodilator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapetine, also known by its former trade name Ilidar, is a benzazepine derivative recognized for its vasodilatory properties.[1][2] Chemically, it is 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine.[1] Historically, it has been investigated for its clinical efficacy in peripheral arterial diseases.[3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used to characterize its effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C17H17N | [1] |

| Molecular Weight | 235.33 g/mol | [1] |

| IUPAC Name | 6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine | [1] |

| CAS Number | 146-36-1 | [1] |

| SMILES | C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1 | [1] |

Mechanism of Action: Alpha-Adrenergic Receptor Antagonism

This compound functions as a non-selective antagonist of both alpha-1 (α1) and alpha-2 (α2) adrenergic receptors.[4] These receptors are key components of the sympathetic nervous system and are primarily located on the surface of vascular smooth muscle cells.

The binding of endogenous catecholamines, such as norepinephrine (B1679862), to α1 and α2-adrenergic receptors on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction. By competitively blocking these receptors, this compound inhibits the vasoconstrictive effects of norepinephrine and other sympathomimetic amines. This blockade results in the relaxation of vascular smooth muscle, leading to vasodilation, a decrease in peripheral resistance, and an increase in blood flow.[4]

Signaling Pathway

The vasodilatory effect of this compound is a direct consequence of its interference with the alpha-adrenergic signaling pathway in vascular smooth muscle cells. The following diagram illustrates this pathway and the point of inhibition by this compound.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical effects of this compound (ilidar) on peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]

Azapetine: A Technical Overview of its Adrenergic Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapetine is a synthetic compound historically recognized for its vasodilatory properties, which are primarily attributed to its antagonism of adrenergic receptors. As an alpha-adrenergic blocker, this compound interferes with the signaling of catecholamines like norepinephrine (B1679862) and epinephrine, leading to the relaxation of smooth muscle, particularly in blood vessels. This technical guide provides a comprehensive overview of the available knowledge on the adrenergic receptor binding characteristics of this compound, details relevant experimental methodologies for assessing such interactions, and visualizes the associated signaling pathways and experimental workflows.

Adrenergic Receptor Binding Profile of this compound

This compound is classified as an alpha-adrenoreceptor antagonist.[1] Its vasodilatory effects stem from its ability to block the vasoconstrictive actions of endogenous catecholamines at these receptors.[1]

Qualitative Assessment of Binding Affinity

Although precise Ki or IC50 values for this compound at various adrenergic receptor subtypes are not extensively documented in recent scientific literature, some studies provide a relative sense of its potency. For instance, one study established a rank order of potency for several α-adrenoceptor antagonists at postsynaptic α-adrenoceptors, where this compound was found to have a lower affinity than prazosin, phentolamine, dihydroergotamine, and clozapine, but a higher affinity than yohimbine, piperoxan, tolazoline, mianserin, and rauwolscine.[2]

Due to the lack of specific quantitative binding data, a detailed table of binding affinities cannot be provided at this time. To determine the precise binding profile of this compound, a series of radioligand binding assays would need to be performed.

Experimental Protocols for Determining Adrenergic Receptor Binding Affinity

The gold standard for quantifying the interaction between a ligand like this compound and its target receptors is the radioligand binding assay.[3] This technique allows for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), the inhibitory constant (Ki), and the maximal binding capacity (Bmax).

General Protocol for a Competitive Radioligand Binding Assay

This protocol outlines the general steps involved in determining the binding affinity of a test compound (e.g., this compound) for a specific adrenergic receptor subtype.

1. Membrane Preparation:

-

Tissues or cells expressing the adrenergic receptor of interest are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

Each well will contain the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor of interest, and varying concentrations of the unlabeled test compound (this compound).

-

Total Binding Wells: Contain membranes and radioligand only.

-

Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors and measure the amount of radioligand that binds non-specifically to other components.

-

Competitive Binding Wells: Contain membranes, radioligand, and serial dilutions of the test compound.

3. Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

4. Filtration:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the receptor-bound radioligand from the free radioligand.

-

The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

5. Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity trapped on the filters is measured using a scintillation counter.

6. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then plotted as the percentage of specific binding versus the log concentration of the test compound.

-

A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Experimental Processes

To better understand the context of this compound's action and the methods used to study it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

Azapetine's Effects on Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azapetine is a vasodilator agent known for its alpha-adrenergic antagonist properties. This technical guide provides an in-depth analysis of the effects of this compound on vascular smooth muscle. It details the mechanism of action, summarizes quantitative data on its potency, outlines relevant experimental protocols, and visualizes the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in cardiovascular pharmacology and drug development.

Introduction

Vascular smooth muscle tone is a critical determinant of peripheral vascular resistance and, consequently, blood pressure. This tone is regulated by a complex interplay of neural, hormonal, and local factors. The sympathetic nervous system, through the release of norepinephrine (B1679862), plays a significant role in maintaining vasoconstriction by acting on adrenergic receptors on vascular smooth muscle cells. This compound, a dibenzazepine (B1670418) derivative, exerts its primary pharmacological effect as a vasodilator by antagonizing these adrenergic signals. Understanding the precise mechanisms and quantitative effects of this compound is crucial for its potential therapeutic applications and for the development of novel cardiovascular drugs.

Mechanism of Action

This compound functions as a non-selective competitive antagonist at α-adrenergic receptors in vascular smooth muscle.[1] By blocking these receptors, this compound prevents the binding of endogenous catecholamines like norepinephrine, leading to a reduction in vasoconstriction and promoting vasodilation.[2]

Alpha-Adrenergic Receptor Blockade

The primary mechanism of this compound's action is the blockade of α1-adrenergic receptors located on the surface of vascular smooth muscle cells. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists such as norepinephrine, initiate a signaling cascade leading to muscle contraction.[2][3] this compound competitively binds to these receptors, thereby inhibiting this contractile signaling.

Quantitative Data

The potency and affinity of this compound have been characterized in various in vitro studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Species | Tissue | Notes | Reference |

| pA2 | 7.9 | Rabbit | Aorta | The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. | [1] |

No specific EC50 or Ki values for this compound's direct effects on vascular smooth muscle relaxation or its affinity for specific α1-adrenoceptor subtypes (α1A, α1B, α1D) were identified in the reviewed literature.

Signaling Pathways

The vasorelaxant effect of this compound is a direct consequence of its interference with the signal transduction pathways that mediate vasoconstriction. The primary pathway inhibited by this compound is the Gq/11 protein-coupled receptor cascade initiated by α1-adrenergic receptor activation.

Gq/11 Signaling Pathway

Activation of α1-adrenergic receptors by agonists leads to the activation of the Gq/11 family of G proteins.[3][4] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

-

Inositol Trisphosphate (IP3): IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7]

-

Diacylglycerol (DAG): DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which contributes to the sustained phase of muscle contraction.[5][8]

By blocking the initial activation of the α1-adrenergic receptor, this compound effectively inhibits this entire signaling cascade, leading to a decrease in intracellular calcium levels and subsequent vasodilation.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to study the effects of this compound on vascular smooth muscle.

Isolated Tissue Bath for Vascular Reactivity

This protocol is used to measure the contractile and relaxant responses of isolated blood vessel segments.

Objective: To determine the effect of this compound on norepinephrine-induced vasoconstriction in isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Norepinephrine (NE)

-

This compound

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Euthanize the rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective tissue and cut into rings of 3-4 mm in length.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen.

-

Connect the rings to isometric force transducers and apply a resting tension of 2g.

-

Allow the tissues to equilibrate for 60-90 minutes, washing with fresh Krebs solution every 15-20 minutes.

-

Induce a stable contraction with a submaximal concentration of norepinephrine (e.g., 1 µM).

-

Once a stable plateau is reached, add increasing cumulative concentrations of this compound to the bath to generate a concentration-response curve for relaxation.

-

In a separate set of experiments, pre-incubate the aortic rings with varying concentrations of this compound for 30 minutes before generating a cumulative concentration-response curve to norepinephrine to determine the pA2 value (Schild analysis).

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol is used to measure changes in intracellular calcium concentration in response to stimuli.

Objective: To determine the effect of this compound on norepinephrine-induced increases in [Ca2+]i in cultured vascular smooth muscle cells (VSMCs).

Materials:

-

Cultured rat aortic smooth muscle cells

-

Fura-2 AM (calcium-sensitive fluorescent dye)

-

Hanks' Balanced Salt Solution (HBSS)

-

Norepinephrine

-

This compound

-

Fluorescence imaging system or plate reader

Procedure:

-

Culture VSMCs on glass coverslips or in 96-well plates.

-

Load the cells with Fura-2 AM (e.g., 5 µM in HBSS for 60 minutes at 37°C).

-

Wash the cells with HBSS to remove extracellular Fura-2 AM.

-

Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope or place the plate in a fluorescence plate reader.

-

Record baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

-

Stimulate the cells with norepinephrine (e.g., 10 µM) and record the change in fluorescence ratio.

-

In a separate experiment, pre-incubate the cells with this compound for a designated time before stimulating with norepinephrine and record the fluorescence change.

Radioligand Binding Assay

This protocol is used to determine the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptors in rat aortic membranes.

Materials:

-

Rat aortic tissue

-

Membrane preparation buffer

-

[3H]-Prazosin (radiolabeled α1-adrenergic antagonist)

-

This compound

-

Phentolamine (B1677648) (for non-specific binding determination)

-

Scintillation counter and cocktail

Procedure:

-

Prepare a crude membrane fraction from rat aortic tissue by homogenization and centrifugation.

-

Perform a protein assay to determine the protein concentration of the membrane preparation.

-

In a series of tubes, incubate a fixed amount of membrane protein with a fixed concentration of [3H]-Prazosin and varying concentrations of unlabeled this compound.

-

Include tubes with [3H]-Prazosin and a high concentration of phentolamine to determine non-specific binding.

-

Incubate the tubes to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding and generate a competition binding curve to determine the IC50 of this compound, from which the Ki can be calculated.

Conclusion

This compound is a potent vasodilator that acts as a competitive antagonist at α-adrenergic receptors in vascular smooth muscle. Its mechanism of action involves the blockade of the Gq/11-PLC-IP3/DAG signaling pathway, thereby inhibiting norepinephrine-induced vasoconstriction. The quantitative data, though limited, indicates a significant antagonist potency. The experimental protocols outlined in this guide provide a framework for further investigation into the detailed pharmacological profile of this compound and similar compounds. A more thorough understanding of its interaction with specific α1-adrenoceptor subtypes and its precise effects on downstream signaling components will be valuable for future drug development efforts in the field of cardiovascular medicine.

References

- 1. Differences in inositol phosphate production in rat tail artery and thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.amegroups.cn [cdn.amegroups.cn]

- 4. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signal transduction in vascular smooth muscle: diacylglycerol second messengers and PKC action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Angiotensin increases inositol trisphosphate and calcium in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diacylglycerol Kinase Puts the Brakes on Airway Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Azapetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azapetine is a compound historically classified as a vasodilator. Its mechanism of action is primarily attributed to the blockade of alpha-adrenergic receptors. A thorough in vitro characterization is essential to elucidate its pharmacological profile, including its affinity for various receptor subtypes, its functional potency, and its effects on downstream signaling pathways. This guide provides a comprehensive overview of the key in vitro assays and methodologies required to characterize this compound or similar alpha-adrenergic antagonists.

Due to the limited availability of publicly accessible, modern, quantitative in vitro data for this compound, this document will also present representative data from other well-characterized non-selective alpha-blockers, such as phentolamine (B1677648) and phenoxybenzamine (B1677643). This will serve to illustrate the expected data formats and outcomes from the described experimental protocols.

Receptor Binding Profile

Receptor binding assays are crucial for determining the affinity of a test compound for its molecular targets. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. For a comprehensive profile of an alpha-adrenergic antagonist, binding affinities should be determined for all relevant alpha-1 (α1A, α1B, α1D) and alpha-2 (α2A, α2B, α2C) receptor subtypes.

Representative Binding Affinity Data

The following table summarizes representative binding affinities (Ki in nM) of non-selective alpha-adrenergic antagonists at cloned human adrenergic receptor subtypes. This data provides a reference for the type of quantitative information that would be generated for this compound.

| Compound | α1A | α1B | α1D | α2A | α2B | α2C |

| Phentolamine | 25 | 39 | 16 | 2.6[1] | 32 | 16 |

| Phenoxybenzamine | 2.7 | 1.9 | 3.1 | 8.9 | 14 | 5.0 |

Note: Data for phentolamine and phenoxybenzamine are compiled from various sources and are intended to be representative. Specific values may vary between studies.

Functional Potency

Functional assays measure the ability of a compound to elicit a biological response following receptor binding. For an antagonist like this compound, this is typically measured by its ability to inhibit the response induced by a known agonist. The potency of an antagonist is expressed as its half-maximal inhibitory concentration (IC50).

Representative Functional Potency Data

This table presents representative functional potencies (IC50 in nM) of non-selective alpha-adrenergic antagonists in relevant functional assays.

| Compound | α1-mediated Ca2+ Mobilization | α2-mediated cAMP Inhibition |

| Phentolamine | 15 | 10 |

| Phenoxybenzamine | 5[2] | 20 |

Note: These values are illustrative and depend on the specific assay conditions, cell type, and agonist used.

Signaling Pathways

Alpha-adrenergic receptors mediate their effects through distinct G protein-coupled signaling pathways. Understanding a compound's impact on these pathways is fundamental to its characterization.

-

Alpha-1 Adrenergic Receptors (α1-AR) are coupled to Gq proteins.[3] Agonist binding activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).[3][4]

-

Alpha-2 Adrenergic Receptors (α2-AR) are coupled to Gi proteins.[5] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6]

Visualization of Signaling Pathways

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Detailed and robust experimental protocols are necessary for generating reliable in vitro data.

Radioligand Binding Assay (Competition)

This protocol describes a competition binding assay to determine the affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to displace a known radiolabeled ligand.[7][8]

Objective: To determine the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptor subtypes.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A).

-

Radioligands:

-

For α1 subtypes: [3H]-Prazosin.

-

For α2 subtypes: [3H]-Rauwolscine or [3H]-Yohimbine.

-

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), with serial dilutions.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM Phentolamine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer. Determine protein concentration using a BCA or Bradford assay. Dilute membranes to the desired final concentration (typically 20-100 µg protein per well).[9]

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and each concentration of the test compound.

-

Component Addition: Add components to each well in the following order:

-

150 µL of diluted cell membrane suspension.

-

50 µL of either:

-

Assay Buffer (for Total Binding).

-

Non-specific Binding Control (for NSB).

-

This compound at various concentrations (e.g., 10-12 concentrations from 0.1 nM to 10 µM).

-

-

50 µL of radioligand solution (at a final concentration near its Kd).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[9]

-

Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Calcium Mobilization Assay (α1-AR Function)

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, which is the functional readout for Gq-coupled α1-receptors.[10][11][12]

Objective: To determine the functional potency (IC50) of this compound at α1-adrenergic receptors.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human α1-adrenergic receptor subtype of interest.

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Agonist: A known α1-AR agonist, such as Phenylephrine or Norepinephrine.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and allow them to attach overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for a specified time (e.g., 60 minutes at 37°C) to allow the dye to enter the cells.

-

Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add various concentrations of this compound (or buffer for control wells) and incubate for a period (e.g., 15-30 minutes).

-

Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.

-

Agonist Injection: Inject the α1-AR agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage inhibition of the agonist response against the log concentration of this compound.

-

Calculate the IC50 value from the resulting dose-response curve.

-

cAMP Inhibition Assay (α2-AR Function)

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production, the functional readout for Gi-coupled α2-receptors.[13][14]

Objective: To determine the functional potency (IC50) of this compound at α2-adrenergic receptors.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human α2-adrenergic receptor subtype of interest.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Agonist: A known α2-AR agonist, such as UK-14,304 or Clonidine.

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit based on principles such as HTRF, AlphaScreen, or ELISA.

-

Cell lysis buffer and other reagents as per the kit instructions.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate and grow to near confluency.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a mixture of the α2-AR agonist (at its EC80) and Forskolin to all wells (except for the basal control) to stimulate and simultaneously inhibit cAMP production.

-

Incubation: Incubate for a specified time (e.g., 30 minutes at 37°C).

-

Cell Lysis: Stop the reaction and lyse the cells according to the cAMP detection kit protocol.

-

cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the chosen detection method.

-

Data Analysis:

-

Calculate the percentage reversal of the agonist-induced inhibition of the Forskolin response.

-

Plot this percentage against the log concentration of this compound.

-

Determine the IC50 value from the dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a GPCR antagonist like this compound.

Caption: Experimental Workflow for In Vitro Characterization.

Conclusion